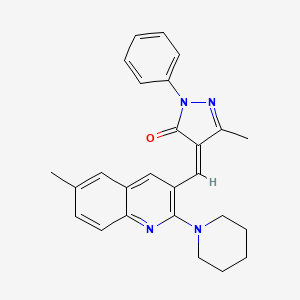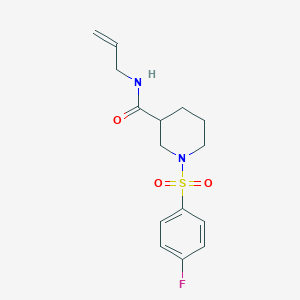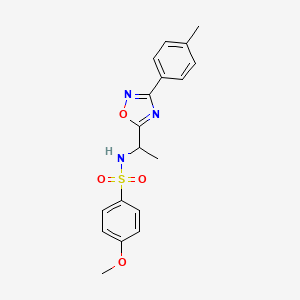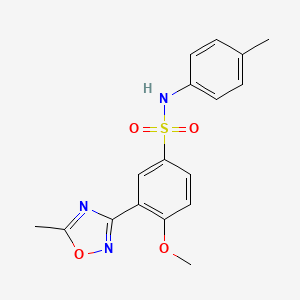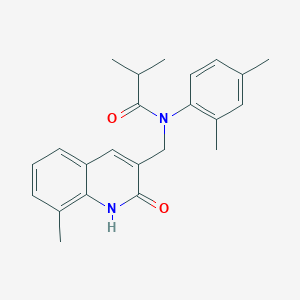
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide, also known as DMQX, is a synthetic compound that has been extensively studied in the field of neuroscience. DMQX is a potent antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide acts as a non-competitive antagonist of the AMPA receptor, which means it binds to a different site on the receptor than the glutamate binding site. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, which results in the inhibition of excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in various physiological and pathological conditions. This compound has also been shown to reduce the expression of various inflammatory cytokines and chemokines, which are involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it an ideal tool for studying the role of the AMPA receptor in various physiological and pathological conditions. However, this compound has some limitations as well. It is a synthetic compound that may have some off-target effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide research. One area of research is to study the role of this compound in drug addiction and other psychiatric disorders. Another area of research is to develop more potent and selective AMPA receptor antagonists that can be used as therapeutic agents for various neurodegenerative diseases. Finally, more research is needed to understand the off-target effects of this compound and develop strategies to minimize them.
Synthesemethoden
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-hydroxy-8-methylquinoline with 2,4-dimethylphenylisocyanate in the presence of isobutyric acid. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)isobutyramide has been extensively used in scientific research to study the role of the AMPA receptor in various physiological and pathological conditions. It has been shown to be effective in blocking the AMPA receptor-mediated excitotoxicity, which is associated with various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been used to study the role of the AMPA receptor in drug addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-14(2)23(27)25(20-10-9-15(3)11-17(20)5)13-19-12-18-8-6-7-16(4)21(18)24-22(19)26/h6-12,14H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKDZYMGGBGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
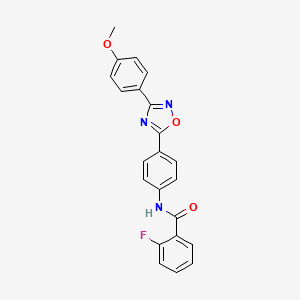
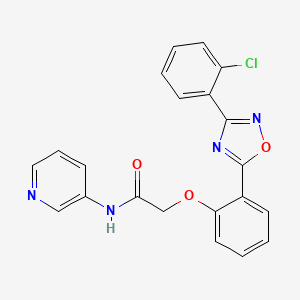

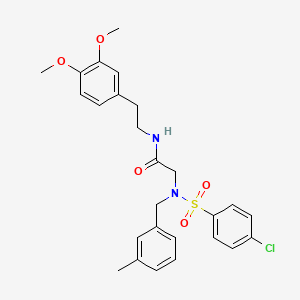
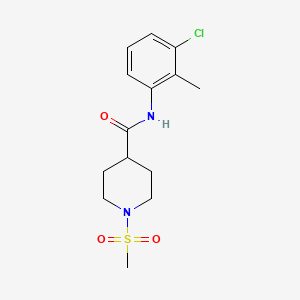
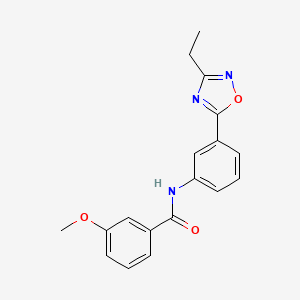

![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

